molecular formula C8H13NO4S B13340355 (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid

(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid

Cat. No.: B13340355
M. Wt: 219.26 g/mol
InChI Key: QMVREHJDMWODEU-DAFODLJHSA-N
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Description

(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid is a compound that features a thiopyran ring with a sulfone group and an acrylic acid moiety

Preparation Methods

The synthesis of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid typically involves the following steps:

    Formation of the thiopyran ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Oxidation to form the sulfone group: The thiopyran ring is then oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the acrylic acid moiety: The final step involves the addition of the acrylic acid moiety through a condensation reaction with an appropriate acrylic acid derivative under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to modify the acrylic acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfone group or the acrylic acid moiety, using reagents such as halogens or nucleophiles.

    Addition: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, halogens, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfone and acrylic acid functionalities.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acrylic acid moiety can participate in various biochemical reactions, including Michael addition and conjugate addition, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid can be compared with other similar compounds, such as:

    (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar thiopyran ring with a sulfone group but has an acetic acid moiety instead of an acrylic acid moiety.

    (S)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound also contains a thiopyran ring with a sulfone group but has an amino acid moiety.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

(E)-3-[(1,1-dioxothian-4-yl)amino]prop-2-enoic acid

InChI

InChI=1S/C8H13NO4S/c10-8(11)1-4-9-7-2-5-14(12,13)6-3-7/h1,4,7,9H,2-3,5-6H2,(H,10,11)/b4-1+

InChI Key

QMVREHJDMWODEU-DAFODLJHSA-N

Isomeric SMILES

C1CS(=O)(=O)CCC1N/C=C/C(=O)O

Canonical SMILES

C1CS(=O)(=O)CCC1NC=CC(=O)O

Origin of Product

United States

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